molecular formula C12H16ClN3O B12217930 N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12217930
M. Wt: 253.73 g/mol
InChI Key: FCTZMMLLGMYTPA-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom at position 1 and a methyl group attached to the nitrogen atom at position 3 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the nitrogen atom at position 3 of the pyrazole ring. This can be achieved using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydride.

Major Products:

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxybenzylamine or 3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine:

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

    Cosmetics: It may be used in the formulation of cosmetic products for its potential antioxidant properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive, non-competitive, or irreversible mechanisms. The molecular pathways involved may include the modulation of signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

    N-(3-Methoxybenzyl)-1H-pyrazol-3-amine: Similar structure but lacks the methyl group at position 1.

    N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with the amine group at position 5 instead of position 3.

    N-(3-Methoxybenzyl)-1-methyl-1H-imidazol-3-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine is unique due to the specific positioning of the methoxybenzyl and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-7-6-12(14-15)13-9-10-4-3-5-11(8-10)16-2;/h3-8H,9H2,1-2H3,(H,13,14);1H

InChI Key

FCTZMMLLGMYTPA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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